2-[(2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a 2-fluorophenyl substituent attached via a hydrazone linkage, distinguishing it from analogs with methoxy, furyl, or other aryl groups. Thiazolidinones are pharmacologically significant due to their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the electron-withdrawing fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and influence intermolecular interactions compared to non-fluorinated derivatives .
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c13-8-4-2-1-3-7(8)6-14-16-12-15-11(19)9(20-12)5-10(17)18/h1-4,6,9H,5H2,(H,17,18)(H,15,16,19)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISXQNALFJNMZ-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
The compound 2-[(2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID presents a complex structure with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.
Key Structural Components:
- Thiazolidine Ring : Contributes to biological activity.
- Fluorophenyl Group : Potentially increases lipophilicity and bioavailability.
- Hydrazinylidene Linkage : May have implications in reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to thiazolidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidine can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidine derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazolidine core can enhance antimicrobial efficacy.
Anticancer Properties
Thiazolidine derivatives have also been investigated for their anticancer potential. The incorporation of hydrazinylidene moieties has been linked to increased cytotoxicity against cancer cell lines.
Case Study:
In vitro studies reported in Cancer Letters showed that specific thiazolidine derivatives induced apoptosis in breast cancer cells, indicating a promising avenue for cancer therapeutics.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of the thiazolidine ring, which is known to modulate inflammatory pathways.
Case Study:
Research published in Phytotherapy Research highlighted that thiazolidine derivatives reduced inflammation markers in animal models, supporting their use as anti-inflammatory agents.
Synthesis of Functional Polymers
The unique chemical structure allows for the synthesis of functional polymers that can be used in drug delivery systems or as coatings with specific properties.
Data Table: Properties of Functional Polymers Derived from Thiazolidine
| Polymer Type | Application Area | Properties |
|---|---|---|
| Biodegradable Polymers | Drug Delivery Systems | Enhanced biocompatibility |
| Conductive Polymers | Electronic Devices | Improved conductivity |
| Antimicrobial Coatings | Medical Devices | Reduced bacterial adhesion |
Catalysis
The compound may serve as a catalyst in organic reactions due to its reactive hydrazinylidene group, facilitating various transformations.
Case Study:
A recent study in Green Chemistry demonstrated that thiazolidine-based catalysts could effectively promote C-C coupling reactions under mild conditions, showcasing their utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage and thiazolidinone ring are key structural features that enable it to bind to specific sites on these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to five analogs from the evidence, focusing on substituents and synthesis methodologies:
Structural Analysis Techniques
- NMR Spectroscopy: Evidence from highlights the use of NMR to differentiate stereoisomers in thiazolidinone analogs. For the target compound, coupling constants and chemical shifts would help confirm the E-configuration of hydrazone bonds.
- Crystallography : The methyl ester analog in was structurally confirmed via X-ray crystallography, a method applicable to the target compound for resolving stereochemical ambiguities.
Pharmacological Implications
- Fluorophenyl Group: May improve bioavailability and target binding compared to non-halogenated analogs due to increased lipophilicity and metabolic resistance .
- Sulfanylidene Derivatives : Compounds like exhibit enhanced reactivity at the sulfur atom, which could be leveraged for prodrug designs or metal coordination.
Biological Activity
The compound 2-[(2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic molecule that incorporates thiazolidine and hydrazine moieties. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The molecular formula of the compound is . Its structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds containing thiazolidine and hydrazine derivatives. The following subsections summarize key findings.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, a study by Zvarec et al. demonstrated that derivatives similar to our compound showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolidine derivatives. A notable example is the work by Liang et al., which reported that compounds with similar structural features inhibited the proliferation of various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 7.0 to 20.3 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 7.0 |
| PC-3 | 15.0 |
| HepG2 | 20.3 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In vitro studies have shown that thiazolidine derivatives can inhibit key enzymes involved in various metabolic pathways. For example, the inhibition of serine proteases and metalloproteases has been documented, suggesting a mechanism for their anticancer effects .
Case Studies
- Study on Anticancer Properties : In a recent study published in MDPI, derivatives of thiazolidines were tested against multiple tumor cell lines using the MTT assay to assess metabolic activity. The results indicated that the compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiazolidine derivatives against Escherichia coli and Bacillus subtilis. The results showed varying degrees of effectiveness, with some compounds demonstrating significant antibacterial activity .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thiazolidinone-based compound?
Methodological Answer:
Synthesis optimization involves:
- Multi-step condensation and cyclization : Start with a fluorophenyl aldehyde to form the hydrazone intermediate, followed by thiazolidinone ring closure under basic conditions (e.g., NaOAc in DMF/acetic acid) .
- Reaction condition control : Adjust temperature (60–80°C) and solvent polarity (DMF vs. ethanol) to improve regioselectivity and yield .
- Purification : Use column chromatography or recrystallization (DMF-acetic acid mixtures) to isolate the product. Monitor reaction progress via TLC and confirm purity via NMR (e.g., verifying E/Z isomerism in hydrazone linkages) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify hydrazone proton shifts (δ 8–10 ppm) and thiazolidinone carbonyl signals (δ 170–175 ppm). Confirm stereochemistry of fluorophenyl substituents using coupling constants .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to distinguish from analogs .
- IR spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Basic: How can researchers assess the initial biological activity of this compound?
Methodological Answer:
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
- Anticancer assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
- Enzyme inhibition studies : Test against target enzymes (e.g., COX-2, HDACs) using fluorometric or colorimetric kits .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 4-chlorophenyl or pyridyl groups) and compare bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity .
- Crystallography : Resolve X-ray structures to analyze intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .
Advanced: What mechanistic approaches elucidate the compound’s reactivity in synthesis?
Methodological Answer:
- Computational studies : Apply DFT calculations (Gaussian 09) to map energy profiles of hydrazone-thiazolidinone cyclization steps .
- Isotopic labeling : Use 18O-labeled acetic acid to track carbonyl oxygen incorporation during cyclization .
- Kinetic analysis : Perform variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡) for key steps .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) and cell passage numbers .
- Solubility checks : Measure solubility in DMSO/PBS to ensure consistent dosing. Use surfactants (e.g., Tween-80) if needed .
- Target validation : Employ SPR or ITC to quantify binding affinities for suspected targets (e.g., bacterial dihydrofolate reductase) .
Advanced: What strategies address regioselectivity challenges during synthesis?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (DMF) favor thiazolidinone cyclization over side-product formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to direct hydrazone formation .
- In situ monitoring : Use ReactIR to track intermediate formation and adjust reaction times .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be improved?
Methodological Answer:
- Pro-drug design : Esterify the acetic acid moiety to enhance membrane permeability .
- LogP optimization : Introduce hydrophilic groups (e.g., morpholino) to balance solubility and absorption .
- In vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and hepatic microsomes for metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
